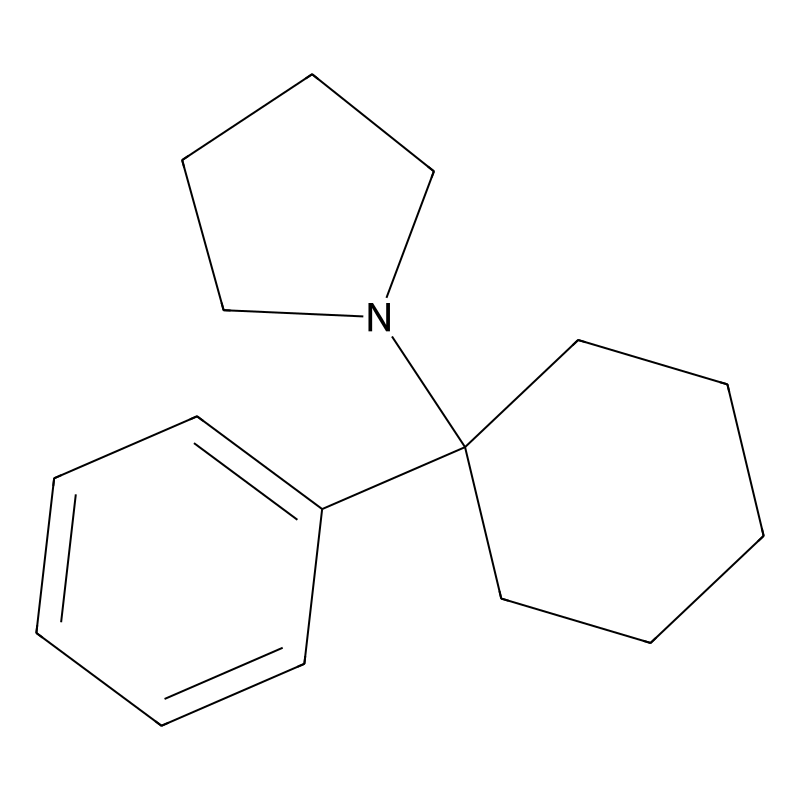Rolicyclidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Historical Research on Rolicyclidine (PCP)
Rolicyclidine (PCP), also known as phencyclidine or angel dust, was initially synthesized in the 1950s as a potential surgical anesthetic []. Researchers were interested in its dissociative properties, which could produce a sense of detachment from the body. However, early human trials revealed severe side effects, including hallucinations, delusions, and psychosis []. Due to these safety concerns, PCP was never widely adopted as an anesthetic.
Animal Model for Studying Neurotransmission
Despite its limitations as an anesthetic, PCP has found some utility in scientific research. It can act as an NMDA receptor antagonist []. The N-methyl-D-aspartate (NMDA) receptor is a type of glutamate receptor in the brain that plays a critical role in learning and memory. By blocking the NMDA receptor, PCP can produce effects that resemble some symptoms of schizophrenia []. This has made PCP a valuable tool for researchers studying the neurobiology of schizophrenia and other mental illnesses [].
Rolicyclidine, also known as 1-(1-phenylcyclohexyl)pyrrolidine or PCPy, is a dissociative anesthetic compound that exhibits hallucinogenic and sedative properties. Structurally, it belongs to the class of aralkylamines and is characterized by its chemical formula and molar mass of approximately 229.36 g/mol . Rolicyclidine's pharmacological profile is similar to that of phencyclidine, although it is slightly less potent and has reduced stimulant effects. Instead, it induces a sedative effect reminiscent of barbiturates while retaining dissociative and hallucinogenic characteristics akin to those of phencyclidine .
Rolicyclidine primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, effectively blocking its activity. This mechanism contributes to its dissociative effects, which are characterized by altered sensory perception and a sense of detachment from the environment . Additionally, it interacts with dopamine receptors, further influencing its pharmacological effects .
The synthesis methods for rolicyclidine can be summarized as follows:
- Starting Materials: Cyclohexanone and phenylmagnesium bromide.
- Reaction Conditions: The reaction typically occurs under controlled conditions to ensure proper formation of intermediates.
- Isolation and Purification: Following synthesis, the product is purified through standard techniques such as recrystallization or chromatography.
This process results in the formation of rolicyclidine with a high degree of purity suitable for research purposes.
Rolicyclidine's unique properties can be compared with several related compounds within the arylcyclohexylamine class:
| Compound Name | Chemical Formula | Potency Compared to Rolicyclidine | Key Characteristics |
|---|---|---|---|
| Phencyclidine | C17H24N | More potent | Stronger hallucinogenic effects |
| Ketamine | C13H16ClN | Less potent | Primarily used as an anesthetic |
| 3-Hydroxyphencyclidine | C17H24N2O | Similar potency | Potential antidepressant properties |
| Methoxetamine | C16H21N | Similar potency | Unique structure with stimulant effects |
Rolicyclidine's position within this group underscores its distinctive balance between sedative and dissociative effects while being less potent than phencyclidine .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Storage
UNII
Drug Indication
Pharmacology
Mechanism of Action
Vapor Pressure
Other CAS
Wikipedia
General Manufacturing Information
Dates
2: Overton DA, Shen CF, Ke GY, Gazdick LP. Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology (Berl). 1989;97(4):514-20. PubMed PMID: 2498947.
3: Brady JF, Dokko J, Di Stefano EW, Cho AK. Mechanism-based inhibition of cytochrome P-450 by heterocyclic analogues of phencyclidine. Drug Metab Dispos. 1987 Sep-Oct;15(5):648-52. PubMed PMID: 2891481.
4: Marquis KL, Moreton JE. Animal models of intravenous phencyclinoid self-administration. Pharmacol Biochem Behav. 1987 Jun;27(2):385-9. PubMed PMID: 3628455.
5: Vaupel DB, McCoun D, Cone EJ. Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. J Pharmacol Exp Ther. 1984 Jul;230(1):20-7. PubMed PMID: 6747825.
6: Budd RD. Thin-layer chromatographic analysis of 1-(1-phenylcyclohexyl)pyrrolidine in urine. J Chromatogr. 1982 Apr 2;238(1):261-3. PubMed PMID: 7076779.
7: Brady KT, Balster RL. Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey. Pharmacol Biochem Behav. 1981 Feb;14(2):213-8. PubMed PMID: 7208560.
8: Nakamura GR, Griesemer EC, Joiner LE, Noguchi TT. Determination of 1-(1-phenylcyclohexyl) pyrrolidine (PHP) in postmortem specimens: a case report. Clin Toxicol. 1979 Apr;14(4):383-8. PubMed PMID: 466980.
9: Bailey K, Gagné DR, Pike RK. Identification of some analogs of the hallucinogen phencyclidine. J Assoc Off Anal Chem. 1976 Jan;59(1):81-9. PubMed PMID: 1249045.








